Tetrahydrofuran-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and a dimethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated quinoline intermediate with morpholine.
Attachment of the dimethylamino group: This can be done through a reductive amination reaction, where a ketone intermediate reacts with dimethylamine in the presence of a reducing agent.
Formation of the tetrahydro-2-furanylmethyl group: This step involves the reaction of a furan derivative with a suitable electrophile to form the desired group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the morpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline core and the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline and morpholine rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, Tetrahydrofuran-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-piperidinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-pyrrolidinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
The uniqueness of Tetrahydrofuran-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features. The presence of the morpholine ring, in particular, distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
oxolan-2-ylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(4-morpholin-4-ylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O5/c1-22-31(34(39)42-21-28-5-4-16-41-28)32(24-8-12-27(13-9-24)37-14-17-40-18-15-37)33-29(35-22)19-25(20-30(33)38)23-6-10-26(11-7-23)36(2)3/h6-13,25,28,32,35H,4-5,14-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKOHDYTQKQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N5CCOCC5)C(=O)OCC6CCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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